2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate
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Overview
Description
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylcarbamate group attached to a 2-(4-propan-2-ylphenoxy)ethyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate typically involves the reaction of 2-(4-propan-2-ylphenoxy)ethanol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(4-propan-2-ylphenoxy)ethanol and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-phenylcarbamate
- 4,4’-methylenebis(ethyl phenylcarbamate)
- 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate
Uniqueness
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-propan-2-ylphenoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14(2)15-8-10-17(11-9-15)21-12-13-22-18(20)19-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAIBPZZMYYMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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